The compound can be sourced from various chemical databases, including PubChem and ChemicalBook, where it is listed under different identifiers and properties. It falls under the category of organic compounds with potential applications in medicinal chemistry due to its structural features that can influence biological activity .
The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol can be achieved through several methods, typically involving the reaction of 4-(1H-imidazol-1-yl)phenyl derivatives with ethylene oxide or similar reagents. The following synthesis route outlines a common method:
This method allows for the efficient formation of the alcohol while maintaining the integrity of the imidazole ring .
The molecular structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol consists of a phenolic structure linked to an imidazole moiety. The compound features:
The spatial arrangement allows for potential hydrogen bonding, which may influence its solubility and reactivity in various environments .
The compound can participate in several chemical reactions typical for alcohols and imidazole derivatives:
The mechanism of action for 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol can be elucidated based on its interaction with biological targets:
Research indicates that derivatives of imidazole compounds exhibit significant pharmacological activities, including antifungal and antibacterial properties .
The physical and chemical properties of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol include:
These properties are crucial for understanding its behavior in various chemical environments and applications .
The applications of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol span several fields:
The structural hybrid 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol represents a synthetically versatile chemotype that merges the pharmacophoric advantages of the imidazole heterocycle with the spatial orientation control offered by chiral ethanol linkages. This scaffold serves as a critical intermediate in drug discovery for accessing stereochemically defined bioactive molecules, particularly enzyme inhibitors targeting oncology and immunology pathways. The 4-(1H-imidazol-1-yl)phenyl moiety provides a planar aromatic platform for target engagement, while the chiral alcohol introduces three-dimensional diversity essential for selective interactions with asymmetric binding pockets. The strategic incorporation of chirality at the ethanol bridge enables precise optimization of binding interactions in biological targets, differentiating this scaffold from achiral analogs like its ketone precursor 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (CAS 10041-06-2) [3] [8]. This molecular architecture demonstrates how scaffold hybridization leverages the complementary properties of imidazole pharmacology and stereochemical control to address complex therapeutic targets.
The imidazole ring constitutes a privileged pharmacophore in medicinal chemistry due to its multifaceted interactions with biological targets. This nitrogen-rich heterocycle serves as an efficient metal coordination site, particularly for enzymes containing heme iron or zinc cofactors. In indoleamine 2,3-dioxygenase (IDO) inhibitors—a key immunotherapeutic target in oncology—imidazole derivatives exhibit nanomolar potency by coordinating the heme iron at the enzyme's active site [2]. The proton-accepting capability of the sp²-hybridized nitrogen (N-3) enables hydrogen bond formation with active site residues, while the aromatic system facilitates π-stacking interactions and hydrophobic contacts within binding pockets. These diverse interaction capabilities explain why imidazole features prominently in clinical agents across therapeutic areas:
The remarkable target versatility originates from the imidazole ring's dual hydrogen-bonding capability, moderate basicity (pKa ≈ 7.0), and metabolic stability. When incorporated into the 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol scaffold, these properties combine with the spatial advantages of a chiral center, creating a multidimensional pharmacophore with enhanced target discrimination capabilities compared to simpler imidazole derivatives.
Table 1: Bioactive Imidazole Derivatives Targeting Enzymes in Disease Pathways
Compound | Target | Biological Activity | Key Imidazole Interaction |
---|---|---|---|
4-Phenylimidazole | IDO (Indoleamine 2,3-dioxygenase) | Ki ≈ 480 µM [2] | Heme iron coordination |
2-OH Analog (1) | IDO | IC₅₀ = 4.8 µM [2] | H-bond with Ser167 + heme coordination |
Nilotinib | BCR-ABL kinase | Approved for CML treatment [4] | Hinge region hydrogen bonding |
SYC-435 | Mutant IDH1 | Brain-penetrant inhibitor [6] | Allosteric site interaction |
The ketonic precursor 1-[4-(1H-imidazol-1-yl)phenyl]ethanone (CAS 10041-06-2) serves as the essential starting material for synthesizing the chiral alcohol scaffold. This building block demonstrates remarkable synthetic flexibility through three principal routes:
Nucleophilic Aromatic Substitution:Optimized conditions employ potassium hydroxide in DMSO solvent (100°C, 24h) where deprotonated imidazole attacks 4-chloroacetophenone. This method yields 48.4% after chromatographic purification, producing light green crystals (mp 119-122°C) [5]. The reaction efficiency depends critically on imidazole activation through complete deprotonation and anhydrous conditions to prevent hydrolysis side reactions.
Transition Metal-Catalyzed Coupling:Palladium-catalyzed methods enable coupling between imidazolyl zinc halides and para-haloacetophenones under Negishi conditions. This approach provides superior functional group tolerance, accommodating sensitive substituents on either coupling partner that would be incompatible with strong base conditions [7].
Microwave-Assisted Synthesis:Significantly reduces reaction time from 24 hours to <1 hour through controlled dielectric heating, improving yield to >75% while minimizing thermal degradation byproducts [7]. This method exemplifies green chemistry advancements for the scaffold.
The resulting ketone undergoes stereoselective reduction to produce the chiral alcohol target. Sodium borohydride in methanol provides the racemic mixture, while asymmetric reduction employs:
The crystal engineering of these intermediates reveals critical supramolecular features. X-ray analysis of the ketone hydrate demonstrates that the monohydrate forms extended chains through O-H···O and O-H···N hydrogen bonds between water molecules and carbonyl/imine acceptors, with additional stabilization from π-π stacking interactions between imidazole and phenyl rings (centroid-centroid distance = 3.72-3.76 Å) [5]. These structural insights guide solvent selection for crystallization of synthetic intermediates.
Table 2: Synthetic Approaches to 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone Precursor
Method | Conditions | Yield | Advantages |
---|---|---|---|
Nucleophilic Substitution | KOH, DMSO, 100°C, 24h [5] | 48.4% | Simple reagents, no transition metals |
Negishi Coupling | Imidazolyl-ZnCl, Pd(PPh₃)₄, THF, 65°C | 65-78% | Tolerates sensitive functional groups |
Microwave Synthesis | K₂CO₃, DMF, 150W, 45 min [7] | 75-82% | Rapid, high purity, scalable |
The chiral center in 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol fundamentally determines its biological interactions through three-dimensional pharmacophore alignment. The (1R)-enantiomer (PubChem CID 1482422) exhibits distinct target binding compared to the (1S)-configuration, particularly for enzymes with asymmetric active sites [1]. This stereospecificity manifests through:
Hydrogen Bond Vector Alignment:The hydroxyl group orientation determines capacity to donate hydrogen bonds to residues like Ser167 in IDO. Docking simulations reveal the (R)-enantiomer positions the OH group toward this serine residue (distance = 2.8 Å), while the (S)-enantiomer misaligns by 45° [2].
Hydrophobic Pocket Occupation:The spatial arrangement of the phenyl ring relative to the imidazole moiety enables optimal π-stacking with aromatic residues in enzyme pockets. Molecular dynamics simulations show the (R)-configuration maintains coplanarity (±15°) between rings, whereas the (S)-enantiomer adopts a disfavored twisted conformation (45° dihedral angle) in the IDO binding site [2].
Systematic structure-activity relationship (SAR) studies demonstrate that ortho-substitution on the phenyl ring dramatically enhances target affinity when combined with appropriate chirality. The 2-hydroxy derivative (compound 1) achieves ten-fold greater IDO inhibition (IC₅₀ = 4.8 µM) versus unsubstituted 4-phenylimidazole due to a bifunctional binding mechanism: imidazole coordinates heme iron while the ortho-hydroxyl hydrogen-bonds with Ser167 [2]. Similarly, 3-mercapto substitution (compound 17, IC₅₀ = 7.6 µM) exploits chirality to position the thiol group for interaction with Cys129 through disulfide-like bonding or weak hydrogen donation.
Pharmacophore modeling identifies three essential features for optimal bioactivity:
The spatial relationship between these elements differs by enantiomer, explaining dramatic potency differences. The (1R)-configuration places these pharmacophoric elements within 0.3 Å RMSD of the crystallographic inhibitor pose in IDO, while the (1S)-enantiomer deviates by >1.5 Å in molecular overlays [2]. This precise molecular recognition underpins the scaffold's utility for designing isoform-selective inhibitors.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7